

2-Butylnaphthalene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butylnaphthalene

Cat. No.: B071981

[Get Quote](#)

An In-depth Technical Guide to 2-Butylnaphthalene

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **2-Butylnaphthalene**. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Structure and IUPAC Name

2-Butylnaphthalene is an aromatic hydrocarbon consisting of a naphthalene ring substituted with a butyl group at the second position.

IUPAC Name: **2-butylnaphthalene**[\[1\]](#)

Chemical Structure:

Molecular Formula: C₁₄H₁₆[\[1\]](#)

CAS Registry Number: 1134-62-9[\[1\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Butylnaphthalene** is presented in the table below.

Property	Value	Unit
Molecular Weight	184.28	g/mol
Normal Boiling Point (Tboil)	572.15	K
Normal melting (fusion) point (Tfus)	277.15	K
Critical Temperature (Tc)	763.00	K
Critical Pressure (Pc)	2600.00	kPa
Critical Volume (Vc)	0.655	m ³ /kmol
Acentric Factor (ω)	0.5330	
Octanol/Water partition coefficient (logPoct/wat)	5.46	

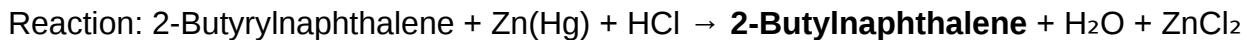
Data sourced from Cheméo.[\[2\]](#)

Experimental Protocols: Synthesis of 2-Butylnaphthalene

A common and effective method for the synthesis of **2-Butylnaphthalene** involves a two-step process: Friedel-Crafts acylation of naphthalene followed by Clemmensen reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Naphthalene

This step involves the reaction of naphthalene with an acylating agent, such as butyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction introduces a butyryl group onto the naphthalene ring, primarily at the 2-position, to form 2-butyrylnaphthalene.


Reaction: Naphthalene + Butyryl chloride --(AlCl₃)--> 2-Butyrylnaphthalene + HCl

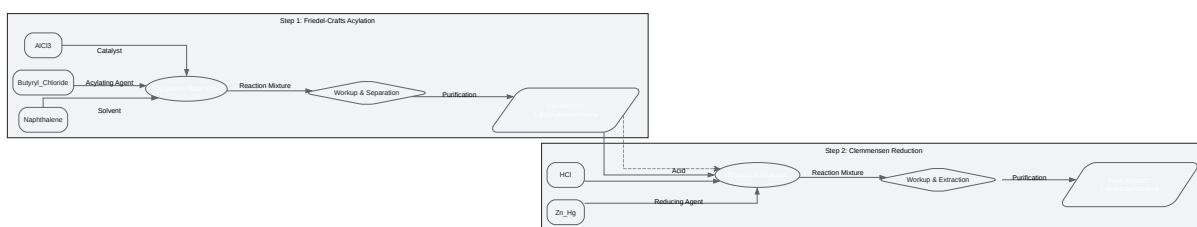
Detailed Methodology:

- **Reaction Setup:** A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of naphthalene in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene). The flask is cooled in an ice bath.
- **Catalyst Addition:** Anhydrous aluminum chloride is added portion-wise to the cooled solution with stirring.
- **Acylating Agent Addition:** Butyryl chloride is added dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.
- **Reaction Progression:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the acylation.
- **Workup:** The reaction mixture is then poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.
- **Purification:** The crude product is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting 2-butyrylnaphthalene can be further purified by vacuum distillation or recrystallization.

Step 2: Clemmensen Reduction of 2-Butyrylnaphthalene

The carbonyl group of the 2-butyrylnaphthalene is reduced to a methylene group using amalgamated zinc ($Zn(Hg)$) and concentrated hydrochloric acid. This reaction converts the ketone to the corresponding alkane, yielding **2-Butylnaphthalene**.

Detailed Methodology:

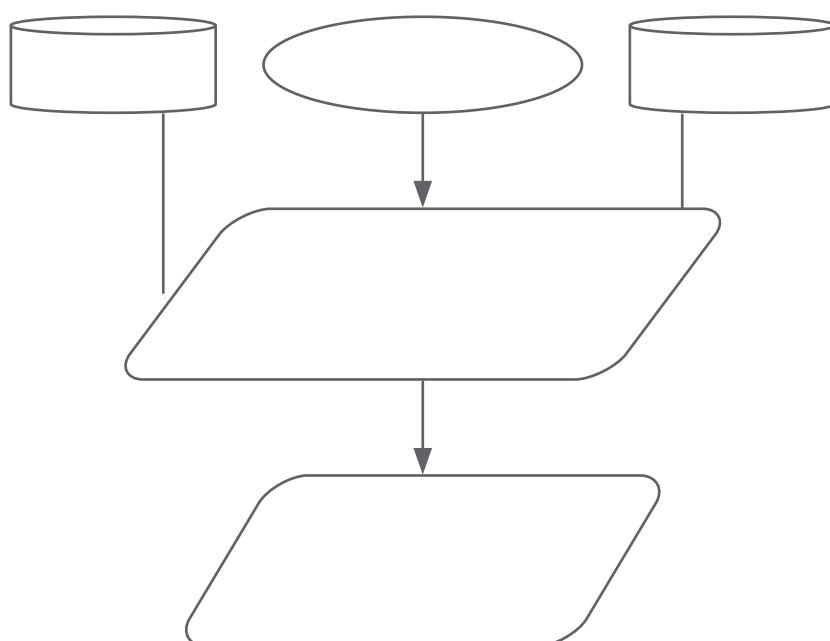

- **Preparation of Amalgamated Zinc:** Zinc powder or granules are treated with a solution of mercuric chloride to form a zinc-mercury amalgam.
- **Reaction Setup:** The amalgamated zinc is placed in a round-bottom flask fitted with a reflux condenser. Concentrated hydrochloric acid is added, followed by the 2-butyrylnaphthalene.

- Reflux: The reaction mixture is heated to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reflux period to maintain a strongly acidic environment.
- Workup: After cooling, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or toluene).
- Purification: The organic extract is washed with water, dried over a drying agent, and the solvent is evaporated. The final product, **2-Butylnaphthalene**, is purified by vacuum distillation.

Visualizations of Mechanisms and Workflows

Synthesis Workflow of 2-Butylnaphthalene

The following diagram illustrates the two-step synthesis process for **2-Butylnaphthalene**.

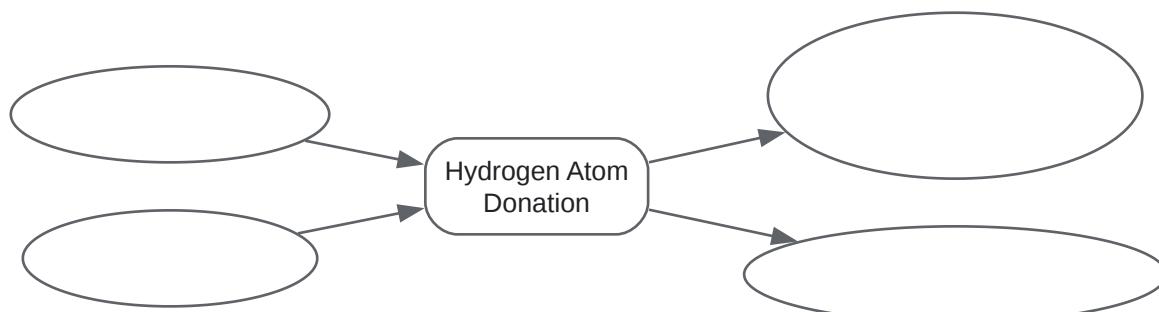


[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the synthesis of **2-Butylnaphthalene**.

Proposed Mechanism of Action in Lubrication

Alkylnaphthalenes, including **2-Butylnaphthalene**, are utilized as synthetic lubricating base oils. Their lubricating properties are attributed to the formation of a stable film on metal surfaces, which reduces friction and wear. The aromatic naphthalene core provides thermal and oxidative stability, while the alkyl chain influences viscosity and solubility.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **2-Butylnaphthalene** as a lubricant.

Potential Antioxidant Mechanism

Naphthalene derivatives have been investigated for their antioxidant properties. The mechanism is believed to involve the donation of a hydrogen atom from the butyl group or the aromatic ring to scavenge free radicals, thereby neutralizing them and preventing oxidative damage.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the potential antioxidant mechanism of **2-Butylnaphthalene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Naphthalene, 2-butyl- [webbook.nist.gov]
- 2. Naphthalene, 2-butyl- (CAS 1134-62-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [2-Butylnaphthalene chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071981#2-butylnaphthalene-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com